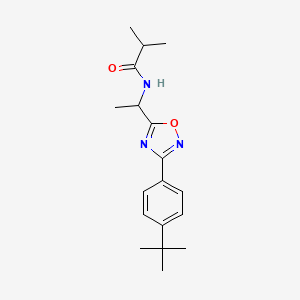
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. It belongs to the class of benzamides and has been shown to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its broad range of pharmacological activities. The compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a versatile tool for studying various biological processes. However, one limitation of using the compound is its potential toxicity. The cytotoxic effects of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may limit its use in certain experimental systems.
未来方向
There are several future directions for the study of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to explore the compound's potential as a building block for the synthesis of other biologically active compounds. Furthermore, future studies could focus on elucidating the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and identifying its molecular targets. This could lead to the development of more potent and selective compounds for use in drug development.
合成方法
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a series of chemical reactions. The starting materials are 4-chlorobenzoyl chloride, 4-ethoxyaniline, 2-hydroxy-3-formylquinoline, and triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been used as a building block for the synthesis of other biologically active compounds.
属性
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-2-31-22-13-11-21(12-14-22)28(25(30)17-7-9-20(26)10-8-17)16-19-15-18-5-3-4-6-23(18)27-24(19)29/h3-15H,2,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRBZDXAKMTPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
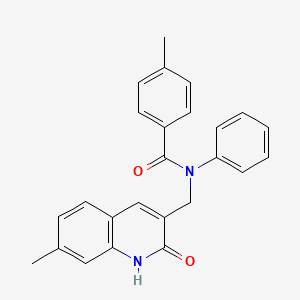
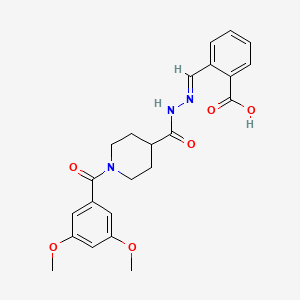
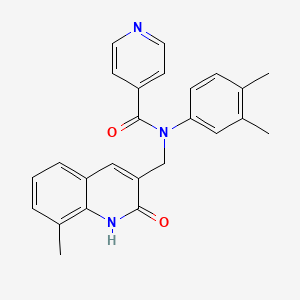
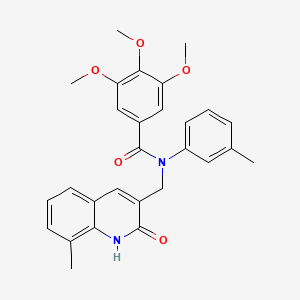
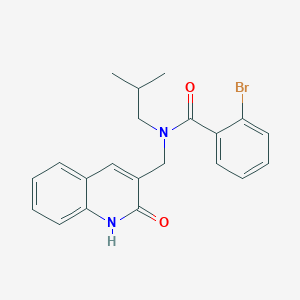
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)



![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
